3-(苯氧甲基)苯甲醛

描述

Synthesis Analysis

The synthesis of related compounds often involves photochemical and acid-catalyzed rearrangements. For instance, 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, a compound synthesized from benzaldehyde, undergoes irradiation and acid-catalyzed rearrangements to produce various products, highlighting the complex synthetic routes involved in related benzaldehyde derivatives (Schultz & Antoulinakis, 1996). Asymmetric synthesis routes have also been explored, showing the potential for producing enantiomerically pure compounds from related aldehydes (Len et al., 2003).

Molecular Structure Analysis

The molecular structure of 3-(Phenoxymethyl)benzaldehyde and related compounds has been elucidated through various analytical techniques, including X-ray crystallography. For example, a novel azo-aldehyde and its Ni(II) chelate were characterized, showing the importance of structural analysis in understanding the coordination behavior and molecular geometry of such compounds (Eren et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 3-(Phenoxymethyl)benzaldehyde derivatives are diverse, including photocyclization, Diels-Alder reactions, and oxidation processes. For example, photocyclization of phenolic benzaldehydes has been used for the stereoselective synthesis of lignans, demonstrating the utility of such reactions in synthetic organic chemistry (Coll et al., 1992).

Physical Properties Analysis

The physical properties of benzaldehyde derivatives, including 3-(Phenoxymethyl)benzaldehyde, are crucial for their application in various chemical contexts. Studies often focus on their spectroscopic properties to understand their behavior in different environments and their reactivity. For instance, the benzaldehyde/boron trifluoride adduct's structure was determined by X-ray crystallography, showcasing the importance of studying the adducts and complexes formed by benzaldehyde derivatives (Reetz et al., 1986).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of 3-(Phenoxymethyl)benzaldehyde derivatives, are influenced by their molecular structure and the presence of functional groups. Research on benzaldehyde oxidation underlines the complexity of its reaction pathways, which is critical for designing synthetic routes and understanding the degradation processes of such compounds (Namysl et al., 2020).

科学研究应用

生物油配方:一项研究表明,在喷射搅拌反应器中氧化苯甲醛会产生 CO、CO2 和苯酚,表明其在生物油替代配方中具有潜在用途。此过程涉及苯基自由基的快速形成 (Namysl et al., 2020).

复杂酚的合成:研究重点介绍了一种使用苯甲醛肟作为氢氧化物替代物的 Pd 催化方法来制备复杂酚。该方法实现了功能密集的药物样芳基卤化物的后期羟基化,这在药物合成中非常重要 (Fier & Maloney, 2017).

药用应用:具有功能性炔丙基的苯甲醛衍生物已被证明具有很高的 α-葡萄糖苷酶抑制活性。炔丙基的位置和游离酚基的存在显着影响抑制活性,使这些化合物与糖尿病治疗的开发相关 (Güngör et al., 2020).

遗传毒性研究:苯甲醛对黑腹果蝇的遗传毒性和诱变作用进行了研究。较高浓度的苯甲醛导致突变表型增加和活力降低,提供了苯甲醛衍生物毒理学特征的见解 (Deepa Pv et al., 2012).

食品科学:L-色氨酸与酚醛反应形成酚类四氢-β-咔啉生物碱。这些化合物表现出良好的抗氧化性能,表明在食品、食品加工和烹饪中具有潜在应用 (Herraiz et al., 2003).

癌细胞检测:基于 4-甲基-2,6-二甲酰酚的生物相容性化学传感器可以通过检测 pH 值变化有效地区分正常细胞和癌细胞。这使得它们对于识别不同的细胞环境非常有用,这在癌症研究中至关重要 (Dhawa et al., 2020).

催化:NiFe2O4 纳米颗粒已被用于在温和条件下将苯甲醇转化为苯甲醛,具有很高的选择性,展示了它们作为工业应用中可重复使用催化剂的潜力 (Iraqui et al., 2020).

属性

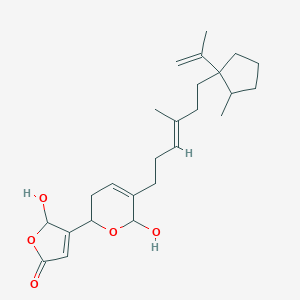

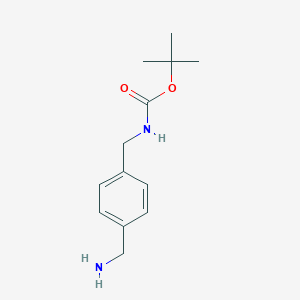

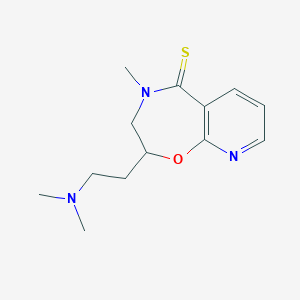

IUPAC Name |

3-(phenoxymethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUJGQAFTCDBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70612033 | |

| Record name | 3-(Phenoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Phenoxymethyl)benzaldehyde | |

CAS RN |

104508-27-2 | |

| Record name | 3-(Phenoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate](/img/structure/B10876.png)